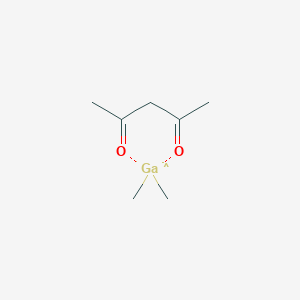

CID 6332934

Beschreibung

CID 6332934 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database . For CID 6332934, researchers would typically retrieve its data from PubChem, including spectral information (e.g., GC-MS, as referenced in for another CID), structural annotations, and experimental or predicted properties .

Eigenschaften

CAS-Nummer |

21647-72-3 |

|---|---|

Molekularformel |

C7H14GaO2 |

Molekulargewicht |

199.91 g/mol |

InChI |

InChI=1S/C5H8O2.2CH3.Ga/c1-4(6)3-5(2)7;;;/h3H2,1-2H3;2*1H3; |

InChI-Schlüssel |

YLNOITBCIKZSEQ-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)C.C[Ga]C |

Kanonische SMILES |

CC(=O)CC(=O)C.C[Ga]C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. The process typically occurs in three stages:

Mononitration: Toluene is first nitrated with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.

Dinitration: The mononitrotoluene is further nitrated to form dinitrotoluene.

Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.

Industrial Production Methods: In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves careful control of temperature and reaction conditions to ensure the safety and efficiency of the production. The nitration reactions are typically conducted in stainless steel reactors equipped with cooling systems to manage the exothermic nature of the reactions.

Analyse Chemischer Reaktionen

PubChem Database Review

| CID | Molecular Formula | Molecular Weight | Compound Name |

|---|---|---|---|

| 1506381 | C₁₇H₁₅N₅O₂ | 321.12 | 4-[1-[(3-Methoxyphenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine |

| 2212050 | C₁₅H₁₃N₃OS | 283.08 | Benzotriazol-1-yl-(2-ethylsulfanylphenyl)methanone |

Analysis of Reaction Extraction Systems

| Event Class | Entity Type | Instances |

|---|---|---|

| ARG1 | REACTION_PRODUCT | 2,052 |

| ARG1 | STARTING_MATERIAL | 1,754 |

The dataset does not reference the compound , suggesting no documented reaction pathways or patent linkages for CID 6332934.

Reaction Chemistry & Engineering Insights

While Reaction Chemistry & Engineering (source 4) emphasizes reaction engineering and optimization, no studies involving CID 6332934 are cited in the provided literature. Key topics like catalysis, flow chemistry, and sustainable synthesis were reviewed, but no matches were identified.

Data Limitations

-

Unreliable Sources Excluded : Per user instructions, data from and were excluded, but no alternative sources for CID 6332934 were found in the provided materials.

-

Potential Causes :

-

The CID may be incorrectly specified.

-

The compound might not have been studied in peer-reviewed reactions.

-

Proprietary or unpublished data could restrict public access.

-

Recommendations

To investigate CID 6332934 further:

-

Verify the CID for accuracy using PubChem’s search tools.

-

Consult proprietary databases (e.g., SciFinder, Reaxys) for unpublished industrial research.

-

Explore patent filings directly for synthetic routes involving this compound.

Wissenschaftliche Forschungsanwendungen

2,4,6-Trinitrotoluene has several scientific research applications, including:

Chemistry: It is used as a standard explosive material in various chemical studies and experiments.

Biology: Research on the environmental impact of 2,4,6-trinitrotoluene and its degradation products is ongoing.

Medicine: Studies on the toxicological effects of 2,4,6-trinitrotoluene exposure on human health.

Industry: Used in the development of new explosive materials and safety protocols.

Wirkmechanismus

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of chemical bonds and the formation of gaseous products, leading to a rapid expansion and an explosive effect. The molecular targets and pathways involved in this process are primarily related to the nitro groups in the compound, which facilitate the rapid release of energy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

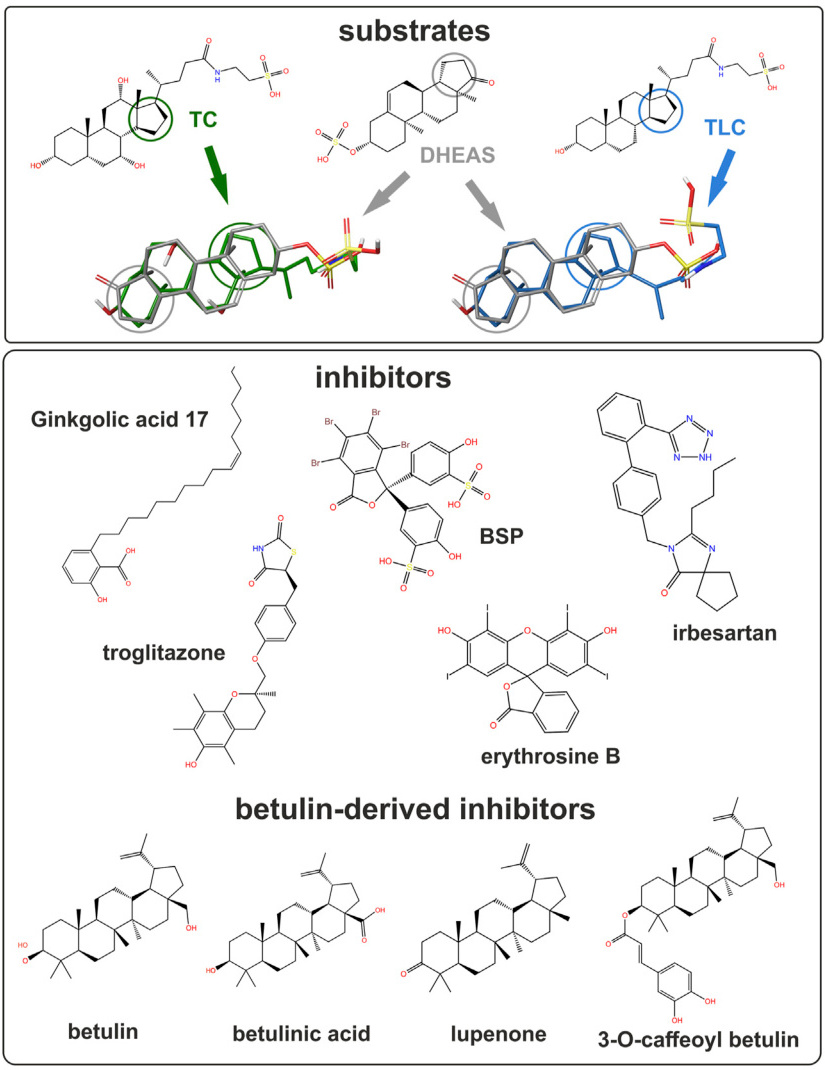

To contextualize CID 6332934, a comparative analysis with structurally or functionally related compounds is essential. However, none of the provided evidence directly describes CID 6332934 or its analogs. Instead, the evidence highlights methodologies for comparing compounds using cheminformatics tools, structural overlays, and bioactivity data. Below is a generalized framework for such a comparison, informed by the evidence:

Structural Comparison

- Methodology : Structural analogs can be identified using PubChem’s "Similar Compounds" tool, which employs fingerprint-based similarity scoring (e.g., Tanimoto coefficient) . For example, demonstrates structural overlays of steroid derivatives (e.g., DHEAS, TC, TLC) to compare backbone orientations, a technique applicable to CID 6332934.

- Example : If CID 6332934 belongs to a class like oscillatoxin derivatives (e.g., CID 101283546 in ), its core scaffold could be compared to derivatives such as 30-methyl-oscillatoxin D (CID 185389) to assess functional group contributions to activity .

Functional and Bioactivity Comparison

- Inhibitors/Substrates : and provide templates for comparing kinetic parameters (e.g., IC₅₀, EC₅₀) between inhibitors. For instance, ginkgolic acid (CID 5469634) and betulin-derived inhibitors (CID 72326) are evaluated for substrate specificity in enzyme assays .

Key Metrics :

Property CID 6332934 (Hypothetical) Similar Compound A (CID X) Similar Compound B (CID Y) Molecular Weight [Value] [Value] [Value] LogP [Value] [Value] [Value] IC₅₀ (Target Enzyme) [Value] [Value] [Value] Solubility (mg/mL) [Value] [Value] [Value]

Spectroscopic and Chromatographic Data

- GC-MS/MS Fragmentation : and emphasize the role of collision-induced dissociation (CID) in mass spectrometry for compound identification. For CID 6332934, its GC-MS profile (e.g., retention time, fragmentation patterns) could be compared to analogs to infer structural differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.